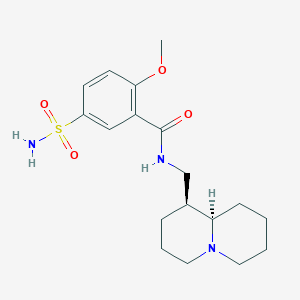

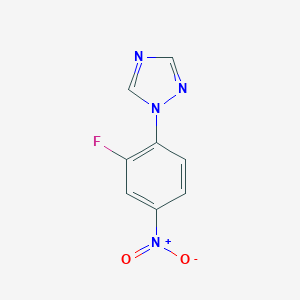

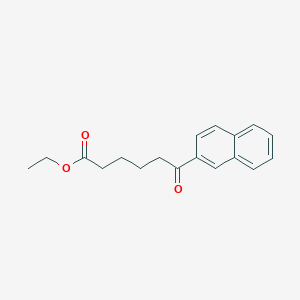

![molecular formula C11H10N2OS B071565 2-[4-(4,5-Dihydro-1,3-thiazol-2-yl)phenoxy]acetonitrile CAS No. 175276-95-6](/img/structure/B71565.png)

2-[4-(4,5-Dihydro-1,3-thiazol-2-yl)phenoxy]acetonitrile

Descripción general

Descripción

Synthesis Analysis

The synthesis of related thiazole derivatives often involves reactions of chlorobenzothiazole, benzyl bromides, and phenols in acetonitrile under reflux conditions, suggesting that similar conditions could be applicable for synthesizing 2-[4-(4,5-Dihydro-1,3-thiazol-2-yl)phenoxy]acetonitrile. These reactions are typically facilitated by bases such as triethylamine, indicating a potential pathway for the compound's synthesis (Nassiri, 2023).

Molecular Structure Analysis

The molecular structure of compounds similar to 2-[4-(4,5-Dihydro-1,3-thiazol-2-yl)phenoxy]acetonitrile has been characterized using techniques such as NMR, IR, EI-MS, and X-ray diffraction. For instance, studies employing DFT to calculate and optimize the molecular structure and compare it with X-ray values have confirmed the precise structure of related organic intermediates, providing insights into the potential structure of our compound of interest (Jin-Lan Li et al., 2023).

Chemical Reactions and Properties

The reactivity of similar thiazole derivatives involves various electrophilic and nucleophilic reactions, leading to a wide range of products. For example, the reaction with acetophenone might yield phenylbut-2-enenitrile derivatives, demonstrating the compound's versatility in synthetic chemistry (Wardakhan, Ibrahim, & Zaki, 2011).

Aplicaciones Científicas De Investigación

Organic Solvent Composition and Analyte Behavior

A review focused on the behavior of analytes, including how the composition of organic solvents like acetonitrile affects the pH of buffered high-performance liquid chromatography (HPLC) mobile phases and the pKa of analytes. This research provides a foundation for understanding how changes in solvent composition can influence the ionization and chromatographic retention of compounds, which may be pertinent to the study of 2-[4-(4,5-Dihydro-1,3-thiazol-2-yl)phenoxy]acetonitrile in analytical and separation sciences (Subirats, Rosés, & Bosch, 2007).

Photocatalytic Degradation of Organic Compounds

The photocatalytic degradation of organic pollutants using TiO2 powders has been extensively investigated. Studies delve into the surface reactivity and mechanistic aspects of photocatalysis under UV irradiation, focusing on pollutants like phenols and acetonitrile. This research could inform the degradation or transformation studies of 2-[4-(4,5-Dihydro-1,3-thiazol-2-yl)phenoxy]acetonitrile in environmental contexts, highlighting the role of surface hydroxyl groups and basic surface centers in the process (Davit, Martra, & Coluccia, 2004).

Role in Heterocyclic Chemistry

Thiazole derivatives, including those related to the core structure of 2-[4-(4,5-Dihydro-1,3-thiazol-2-yl)phenoxy]acetonitrile, have been reviewed for their roles in synthesizing novel heterocyclic compounds. These derivatives exhibit a broad spectrum of biological activities, offering insights into the potential pharmacological applications of thiazole-based compounds. This review covers the synthesis, transformations, and the diversity of biological activities of thiazole derivatives, which could be directly relevant to the research and development of 2-[4-(4,5-Dihydro-1,3-thiazol-2-yl)phenoxy]acetonitrile-based entities (Leoni, Locatelli, Morigi, & Rambaldi, 2014).

Safety and Hazards

The safety information for this compound includes the following hazard statements: H301+H311+H331;H315;H319;H335 . This indicates that the compound is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P271;P260;P280, which advise avoiding breathing dust/fume/gas/mist/vapours/spray, and wearing protective gloves/protective clothing/eye protection/face protection .

Mecanismo De Acción

- Thiazoles often interact with enzymes, receptors, or other proteins due to their aromaticity and functional groups. For instance, the thiazole ring in Vitamin B1 (thiamine) plays a crucial role in energy metabolism and neurotransmitter synthesis .

Target of Action

Biochemical Pathways

Propiedades

IUPAC Name |

2-[4-(4,5-dihydro-1,3-thiazol-2-yl)phenoxy]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2OS/c12-5-7-14-10-3-1-9(2-4-10)11-13-6-8-15-11/h1-4H,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQEVWXYAFGXFEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(=N1)C2=CC=C(C=C2)OCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80384052 | |

| Record name | 2-[4-(4,5-dihydro-1,3-thiazol-2-yl)phenoxy]acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80384052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[4-(4,5-Dihydro-1,3-thiazol-2-yl)phenoxy]acetonitrile | |

CAS RN |

175276-95-6 | |

| Record name | 2-[4-(4,5-Dihydro-2-thiazolyl)phenoxy]acetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175276-95-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[4-(4,5-dihydro-1,3-thiazol-2-yl)phenoxy]acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80384052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

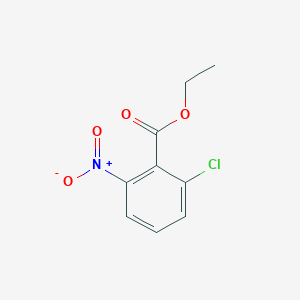

![2-[7-[[(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carbonyl]amino]heptylcarbamoyl]benzoic acid](/img/structure/B71511.png)

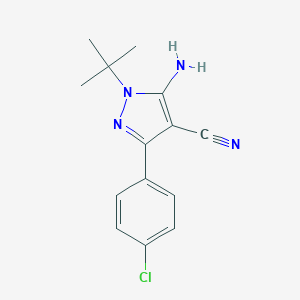

![5-Methoxybenzo[B]thiophene-2-boronic acid](/img/structure/B71513.png)

![Cyclopropanecarboxaldehyde, 2-[(acetyloxy)methyl]-, (1R,2S)-(9CI)](/img/structure/B71515.png)